(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
JWH 210-d9 is intended for use as an internal standard for the quantification of JWH 210 by GC- or LC-mass spectrometry (MS). JWH 210 is a potent cannabimimetic alkylindole, binding the central cannabinoid and peripheral cannabinoid receptors with Ki values of 0.46 and 0.69 nM, respectively. The effects of JWH 210 in whole cells or organisms have not been evaluated.
Brand Name:
Vulcanchem
CAS No.:
1651833-52-1
VCID:
VC0131900
InChI:
InChI=1S/C26H27NO/c1-3-5-10-17-27-18-24(22-13-8-9-14-25(22)27)26(28)23-16-15-19(4-2)20-11-6-7-12-21(20)23/h6-9,11-16,18H,3-5,10,17H2,1-2H3/i1D3,3D2,5D2,10D2
SMILES:
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC
Molecular Formula:
C26H27NO
Molecular Weight:
378.6 g/mol
(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
CAS No.: 1651833-52-1
Cat. No.: VC0131900
Molecular Formula: C26H27NO
Molecular Weight: 378.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 210-d9 is intended for use as an internal standard for the quantification of JWH 210 by GC- or LC-mass spectrometry (MS). JWH 210 is a potent cannabimimetic alkylindole, binding the central cannabinoid and peripheral cannabinoid receptors with Ki values of 0.46 and 0.69 nM, respectively. The effects of JWH 210 in whole cells or organisms have not been evaluated. |
|---|---|
| CAS No. | 1651833-52-1 |
| Molecular Formula | C26H27NO |
| Molecular Weight | 378.6 g/mol |
| IUPAC Name | (4-ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone |
| Standard InChI | InChI=1S/C26H27NO/c1-3-5-10-17-27-18-24(22-13-8-9-14-25(22)27)26(28)23-16-15-19(4-2)20-11-6-7-12-21(20)23/h6-9,11-16,18H,3-5,10,17H2,1-2H3/i1D3,3D2,5D2,10D2 |
| Standard InChI Key | LACIUQLUNACUKC-KXLLRKBSSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC |
| SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC |
| Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator